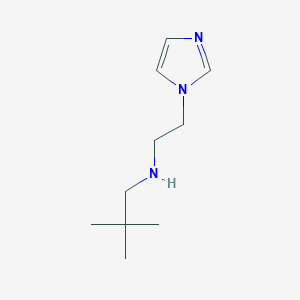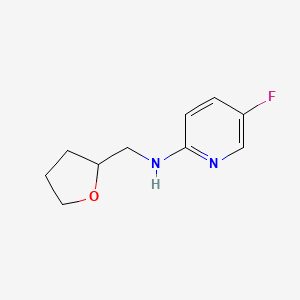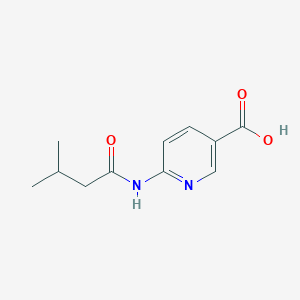
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal symptoms. However,
Mécanisme D'action
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine works by stimulating alpha-2 adrenergic receptors in the brain and peripheral nervous system. This leads to a decrease in sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several biochemical and physiological effects. It decreases sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been shown to have sedative effects and can cause dry mouth, constipation, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several advantages for lab experiments. It is readily available and can be easily synthesized. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been extensively studied, which makes it a well-characterized compound. However, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has some limitations for lab experiments. It has a short half-life, which means it must be administered frequently to maintain therapeutic levels. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can cause sedation, which may affect experimental outcomes.
Orientations Futures
There are several future directions for N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine research. One potential area of research is the development of new formulations that can improve the pharmacokinetics of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine. Another area of research is the investigation of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine's potential therapeutic applications in other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research can be conducted to understand the long-term effects of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine use on cardiovascular health and cognitive function.
Méthodes De Synthèse
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethylpropan-1-amine with 2-bromoethyl imidazole. This reaction produces N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine as an intermediate product, which is then further reacted with sodium cyanoborohydride to produce N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine.
Applications De Recherche Scientifique
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by reducing sympathetic nerve activity, which decreases heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been found to be effective in treating ADHD by improving attention and reducing impulsivity. Additionally, it has been used to alleviate symptoms of anxiety disorders and opioid withdrawal.
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)8-11-4-6-13-7-5-12-9-13/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKYNGFAQKZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)




